7-bromohept-2-yne
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Overview
Description
7-bromohept-2-yne is a chemical compound with the molecular formula C7H11Br. It is an acetylenic compound, meaning it contains a carbon-carbon triple bond. This compound is also known as 7-bromo-2-heptyne or 7-bromohex-2-yne. It is a colorless to pale-yellow liquid at room temperature and has a strong acetylenic smell. The presence of a bromine atom in its structure imparts significant reactivity, making it useful in various chemical reactions.
Preparation Methods
7-bromohept-2-yne can be synthesized using several methods:
Reaction of 1-heptyne with N-bromosuccinimide (NBS): This method involves the bromination of 1-heptyne using NBS as the brominating agent.
Hydrobromic acid in the presence of catalysts: Hydrobromic acid can be used in the presence of catalysts such as iodine or silver nitrate to brominate 1-heptyne.
Reaction of 2,4,4-trimethylpent-1-ene with lithium dibromoacetate: This method involves the reaction of 2,4,4-trimethylpent-1-ene with lithium dibromoacetate to produce this compound.
Chemical Reactions Analysis
7-bromohept-2-yne undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and sodium thiolate.
Addition Reactions: The carbon-carbon triple bond in this compound can undergo addition reactions with various reagents such as hydrogen, halogens, and halogen acids. For example, hydrogenation of this compound using a palladium catalyst can produce 7-bromoheptane.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or osmium tetroxide to produce corresponding diols or other oxidized products.
Scientific Research Applications
7-bromohept-2-yne has various applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis reactions to introduce the bromoalkyne functionality into target molecules.
Antibacterial and Antifungal Agent: The compound has shown potential as an antibacterial and antifungal agent in biological studies.
Pharmaceuticals: It is used in the production of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic applications.
Material Science: this compound is used in the development of new materials such as liquid crystal compounds and photochromic dyes.
Mechanism of Action
The mechanism of action of 7-bromohept-2-yne involves its reactivity due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to its diverse applications in chemistry and biology.
Comparison with Similar Compounds
7-bromohept-2-yne can be compared with other similar compounds such as:
7-chlorohept-2-yne: Similar to this compound but contains a chlorine atom instead of a bromine atom. It has different reactivity and applications due to the difference in halogen atoms.
7-iodohept-2-yne: Contains an iodine atom instead of a bromine atom. Iodine is more reactive than bromine, leading to different chemical behavior and applications.
7-fluorohept-2-yne: Contains a fluorine atom instead of a bromine atom.
Properties
CAS No. |
231620-79-4 |
---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.1 |
Purity |
95 |
Origin of Product |
United States |
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